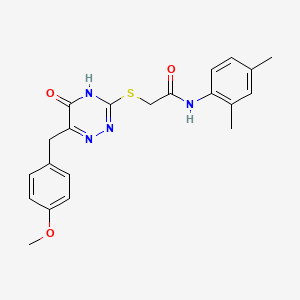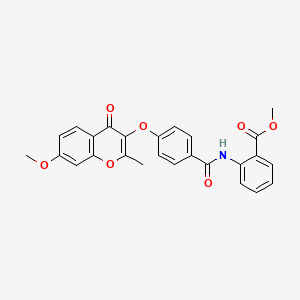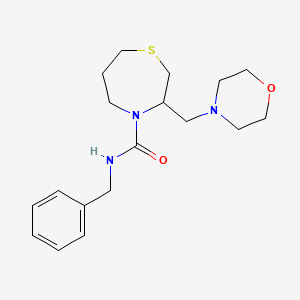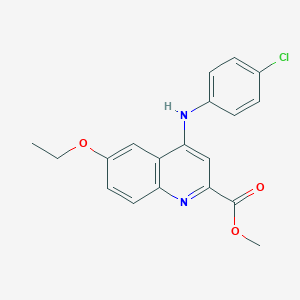![molecular formula C15H26N2O3 B2672235 Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate CAS No. 1573548-19-2](/img/structure/B2672235.png)
Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis conditions for this compound are not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of “Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Bioactive Compounds
Pyrrolidine derivatives have been used in the synthesis of various bioactive compounds . For example, 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized from amino acid esters, amino alcohols, and chiral amines via photooxygenation . These compounds are useful precursors to various bioactive compounds like alkaloids and unusual amino acids .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial .
Anticancer Activity
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives , which have shown anticancer activity .
Anti-inflammatory Activity
Pyrrolone derivatives exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidepressant Activity
Pyrrolone derivatives have shown antidepressant activity , suggesting their potential use in the treatment of depression.
Direcciones Futuras
The future directions for research on “Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate” and similar compounds could involve further exploration of the pyrrolidine scaffold in drug discovery . This could include investigating the influence of steric factors on biological activity and developing new synthetic strategies .
Propiedades
IUPAC Name |
methyl 2-[1-[(pyrrolidine-1-carbonylamino)methyl]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-20-13(18)11-15(7-3-2-4-8-15)12-16-14(19)17-9-5-6-10-17/h2-12H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRLWRIDPZQVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2672156.png)
![3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672159.png)

![N-[(2-chlorophenyl)methyl]-4-fluoroaniline](/img/structure/B2672161.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2672162.png)
![8-Tosyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2672164.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2672169.png)



![4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2672174.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2672175.png)